3-Bromothieno[2,3-c]pyridine
Overview
Description
3-Bromothieno[2,3-c]pyridine is a brominated heterocyclic compound that is part of the thienopyridine family. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the creation of complex molecules with applications in drug discovery and materials science. The presence of the bromine atom on the thienopyridine core allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of more elaborate structures.
Synthesis Analysis
The synthesis of related thienopyridine derivatives has been explored in several studies. For instance, the regioselective bromination of thieno[2,3-b]pyridine to produce 4-bromothieno[2,3-b]pyridine has been achieved with high selectivity and yield, demonstrating the potential of such brominated intermediates in drug discovery research . Additionally, the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles through a bromination/cyclization process starting from 3-bromothiophene has been reported, which underscores the utility of brominated thiophene derivatives in constructing fused-ring systems .
Molecular Structure Analysis
The molecular structure of 3-bromothieno[2,3-c]pyridine and related compounds can be characterized by various spectroscopic techniques and crystallography. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated using single-crystal X-ray diffraction, revealing insights into the solid-state geometry and intermolecular interactions . Such structural analyses are crucial for understanding the reactivity and properties of these brominated heterocycles.
Chemical Reactions Analysis
Brominated thienopyridines are key precursors in various chemical reactions. The regiocontrolled nucleophilic aromatic substitution (SNAr) reaction on dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines has been described, which are then used to synthesize 3-halo-2-(hetero)arylthieno[2,3-b]pyridines through further coupling and cyclization steps . Moreover, palladium-catalyzed couplings and intramolecular cyclizations have been employed to synthesize new thieno[3,2-b]pyridine derivatives, highlighting the reactivity of these compounds in forming complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thienopyridines are influenced by their molecular structure. For instance, the electronic, spectroscopic, and nonlinear optical properties of related brominated pyridine derivatives have been studied using density functional theory (DFT) and experimental techniques, providing insight into their potential applications in electronic and photonic devices . Additionally, the antitumor activity of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates synthesized from 3-bromothieno[3,2-b]pyridine-2-carboxylate has been evaluated, demonstrating the biological relevance of these compounds .
Scientific Research Applications
Synthesis and Medicinal Chemistry
3-Bromothieno[2,3-c]pyridine derivatives have been extensively studied in the field of medicinal chemistry, particularly for their potential in drug discovery. The regioselective bromination of thieno[2,3-b]pyridine leading to 4-bromothieno[2,3-b]pyridine has demonstrated its utility as a building block in drug discovery research, showing excellent yields in subsequent cross-coupling reactions (Lucas et al., 2015).
Chemical Synthesis Methods
Innovative synthesis methods for 3-Bromothieno[2,3-c]pyridine derivatives have been developed, such as the Eloy–Deryckere thermal benzo/heteropyridinone synthesis. This method facilitates the synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one, a variant of the compound, reducing risks associated with classical procedures (Boros & Kaldor, 2015).
Lithiation and Substitution Reactions
The compound has been utilized in lithiation reactions, a chemical process involving the introduction of lithium atoms into a molecule. Lithiation of thieno[2,3-b]pyridine followed by the addition of carbonyl compounds produced various 3-substituted derivatives, indicating its versatility in organic synthesis (Klemm & Merrill, 1974).
Fluorescence and Optical Properties
The effect of donor-acceptor substituents on the fluorescence behavior of thieno[3, 2-c]pyridine derivatives, which include 3-Bromothieno[2,3-c]pyridine, has been studied. This research is significant for understanding the absorption and emission properties of new thienopyridine derivatives, which could have implications in materials science (Toche & Chavan, 2013).
Antitumoral Activities
There have been studies on the synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, a derivative of 3-Bromothieno[2,3-c]pyridine. These compounds have shown potential in inhibiting the growth of various human tumor cell lines, highlighting their potential in cancer research (Queiroz et al., 2011).
Safety And Hazards
3-Bromothieno[2,3-c]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
properties
IUPAC Name |
3-bromothieno[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWCEXXHTNFGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346425 | |
Record name | 3-Bromothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothieno[2,3-c]pyridine | |
CAS RN |
28783-17-7 | |
Record name | 3-Bromothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromothieno[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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